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Compound of Interest

Compound Name: M8 metabolite of Carvedilol-d5

Cat. No.: B12403492

An In-depth Examination of the Synthesis, Characterization, and Quantification of a Key
Carvedilol Metabolite

This technical guide provides a comprehensive overview of the M8 metabolite of Carvedilol,
identified as 8-hydroxycarvedilol, and its deuterated (d5) internal standard. It is intended for
researchers, scientists, and drug development professionals engaged in the study of Carvedilol
metabolism and pharmacokinetics. This document outlines the metabolic pathway,
physicochemical properties, and detailed analytical methodologies for the quantification of this
metabolite.

Introduction to Carvedilol and its Metabolism

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker widely
used in the treatment of cardiovascular diseases such as hypertension and heart failure. It is
administered as a racemic mixture and undergoes extensive metabolism in the liver. The
primary metabolic pathways include aromatic ring oxidation and glucuronidation, mediated by
cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.

Side-chain oxidation of Carvedilol leads to the formation of two inactive hydroxylated
metabolites: 1-hydroxycarvedilol and 8-hydroxycarvedilol (M8).[1] The enzyme primarily
responsible for the formation of the M8 metabolite is CYP1A2.[1] While the pharmacological
activity of the M8 metabolite is considered insignificant compared to the parent drug and other
metabolites like 4'- and 5'-hydroxyphenyl carvedilol, its accurate quantification is crucial for a
complete understanding of Carvedilol's metabolic profile and for conducting comprehensive
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pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as the M8
metabolite of Carvedilol-d5, is essential for accurate bioanalysis by mass spectrometry.

Physicochemical Properties

The M8 metabolite of Carvedilol is 8-hydroxycarvedilol. Its deuterated form, M8 metabolite of
Carvedilol-d5, is used as an internal standard in quantitative bioanalysis. The key
physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of 8-

Hydroxycarvedilol (M8 Metabolite)

Property Value Source

5-[2-hydroxy-3-[2-(2-
Chemical Name methoxyphenoxy)ethylaminolp  PubChem

ropoxy]-9H-carbazol-1-ol

Molecular Formula C24H26N205 [2]
Molecular Weight 422.5 g/mol [2]
CAS Number 159426-95-6 [2]I3]
Appearance Pale Red to Light Red Solid [3]
Melting Point >130°C (decomposition) [3]
Solubility DMSO (Slightly) [3]

Table 2: Physicochemical Properties of M8 Metabolite of
Carvedilol-d5
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Property Value Source

5-[2-Hydroxy-3-[[2-(2-
Chemical Name methoxyphenoxy)ethyllamino] Inferred

propoxy-d5]-9H-carbazol-1-ol

Molecular Formula C24H21DsN20s Commercial Suppliers
Molecular Weight 427.5 g/mol LGC Standards

CAS Number Not widely available

Appearance Typically a solid

) >98% (typical for reference
Purity
standards)

Isotopic Enrichment >99% deuterium (typical)

Note: Detailed Certificate of Analysis data for the M8 metabolite of Carvedilol-d5 reference
standard, including precise purity and isotopic enrichment, should be obtained from the
supplier.

Metabolic Pathway of Carvedilol to M8 Metabolite

The formation of the M8 metabolite (8-hydroxycarvedilol) from Carvedilol occurs through side-
chain oxidation, a phase | metabolic reaction. This process is primarily catalyzed by the
cytochrome P450 enzyme CYP1A2.

_cgtglxz_eg__ St Side-chain oxidation 8-Hydroxycarvedilol (M8)

Click to download full resolution via product page

Carvedilol Metabolism to M8 Metabolite

Synthesis of M8 Metabolite of Carvedilol-d5
Reference Standard
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A specific, detailed synthesis protocol for 8-hydroxycarvedilol-d5 is not readily available in the
public domain. However, a general synthetic strategy would likely involve the following key
steps:

o Synthesis of a Deuterated Precursor: A suitable starting material, such as a deuterated
analog of a key intermediate in the Carvedilol synthesis, would be prepared. Deuterium
atoms are typically introduced at non-exchangeable positions to ensure the stability of the
label.

e Synthesis of 8-Hydroxycarvedilol Scaffold: The synthesis of the 8-hydroxycarvedilol core
structure would be carried out. This may involve multi-step organic synthesis to construct the
carbazole ring system with a hydroxyl group at the 8-position.

e Coupling with the Deuterated Side Chain: The deuterated side-chain precursor would then
be coupled to the 8-hydroxycarvedilol scaffold to yield the final product, 8-hydroxycarvedilol-
ds.

 Purification and Characterization: The final product would be purified using chromatographic
techniques such as HPLC. Its identity and purity would be confirmed by analytical methods
including mass spectrometry (to confirm the molecular weight and isotopic enrichment) and
NMR spectroscopy (to confirm the structure and position of the deuterium labels).

Experimental Protocol: Quantification of M8
Metabolite in Biological Matrices by LC-MS/MS

The following is a representative experimental protocol for the quantification of the M8
metabolite (8-hydroxycarvedilol) in human plasma using a stable isotope-labeled internal
standard (M8 metabolite of Carvedilol-d5). This protocol is a composite based on published
methods for Carvedilol and its other metabolites.

Sample Preparation (Solid-Phase Extraction - SPE)

e Spiking: To 100 pL of human plasma, add the M8 metabolite of Carvedilol-d5 internal
standard solution.

» Conditioning: Condition a suitable SPE cartridge (e.g., Oasis MCX) with methanol followed
by water.
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e Loading: Load the plasma sample onto the conditioned SPE cartridge.

e Washing: Wash the cartridge with an appropriate solution (e.g., 0.1 N HCI in water) to
remove interferences.

» Elution: Elute the analyte and internal standard with a suitable solvent (e.g., 2% ammonia in
methanol).

» Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

o Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
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Parameter Typical Conditions
LC System UPLC or HPLC system

C18 reversed-phase column (e.g., 50 x 2.1 mm,
Column

1.7 pm)

Mobile Phase A

0.1% Formic acid in water

Mobile Phase B

Acetonitrile or Methanol

A suitable gradient to separate the analyte from

Gradient )

matrix components
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25-40°C
Injection Volume 5-10puL

Mass Spectrometer

Triple quadrupole mass spectrometer

lonization Mode

Positive Electrospray lonization (ESI+)

MRM Transitions

To be determined by direct infusion of the
analyte and internal standard. For Carvedilol-d5,
a known transition is m/z 412.2 > 105.1.[4] A
similar fragmentation pattern would be expected
for the M8-d5 metabolite.

Source Temperature

~500 °C

lon Spray Voltage

~5500 V

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or

EMA) for the following parameters:

o Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte

and internal standard in blank matrix.

 Linearity: A linear relationship between concentration and response over a defined range.
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e Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits
(typically £15%, and £20% at the Lower Limit of Quantification).

e Recovery: Consistent and reproducible extraction recovery.
o Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

 Stability: Stability of the analyte in the biological matrix under various storage and handling
conditions (freeze-thaw, short-term, long-term).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalysis of the M8 metabolite of
Carvedilol.
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LC-MS/MS Analytical Workflow for M8 Metabolite
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Conclusion

The M8 metabolite of Carvedilol (8-hydroxycarvedilol) is a product of side-chain oxidation,
primarily mediated by CYP1A2. While considered pharmacologically inactive, its accurate
measurement is vital for a thorough understanding of Carvedilol's disposition. The use of a
stable isotope-labeled internal standard, the M8 metabolite of Carvedilol-d5, coupled with a
validated LC-MS/MS method, enables reliable quantification in biological matrices. This
technical guide provides a foundational understanding and practical framework for researchers
working with this important metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ClinPGx [clinpgx.org]

2. 8-Hydroxycarvedilol | C24H26N205 | CID 9979639 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. 8-Hydroxy Carvedilol | 159426-95-6 [chemicalbook.com]

e 4. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and
perindoprilat in dried blood spots from heart failure patients and its cross validation with a
plasma assay - PMC [pmc.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [M8 Metabolite of Carvedilol-d5: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403492#m8-metabolite-of-carvedilol-d5-reference-
standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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